molecular formula C25H28BrFO7 B13420300 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 57808-79-4

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B13420300
CAS No.: 57808-79-4
M. Wt: 539.4 g/mol
InChI Key: HEORAMOKIXHENT-SQGIUUSMSA-N
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Description

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a heterocyclic organic compound with the molecular formula C23H26BrFO6 and a molecular weight of 497.351343 g/mol . This compound is known for its complex structure, which includes bromine, fluorine, and epoxy groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) typically involves multiple steps, starting from simpler steroidal precursors. The key steps include bromination, fluorination, and epoxidation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine and fluorine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing cellular functions. Its unique structure allows it to interact with various enzymes, potentially inhibiting or activating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) apart from similar compounds is its combination of bromine, fluorine, and epoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

57808-79-4

Molecular Formula

C25H28BrFO7

Molecular Weight

539.4 g/mol

IUPAC Name

[2-[(1S,2S,8R,10S,11S,15S,17S)-14-acetyloxy-4-bromo-8-fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H28BrFO7/c1-12(28)32-11-20(31)24(33-13(2)29)6-5-14-15-7-18(27)16-8-19(30)17(26)9-23(16,4)25(15)21(34-25)10-22(14,24)3/h8-9,14-15,18,21H,5-7,10-11H2,1-4H3/t14-,15-,18+,21-,22-,23-,24?,25+/m0/s1

InChI Key

HEORAMOKIXHENT-SQGIUUSMSA-N

Isomeric SMILES

CC(=O)OCC(=O)C1(CC[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2C[C@H](C5=CC(=O)C(=C[C@@]54C)Br)F)O3)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CC(C5=CC(=O)C(=CC54C)Br)F)O3)C)OC(=O)C

Origin of Product

United States

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